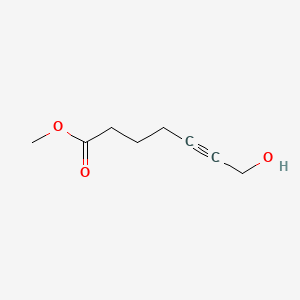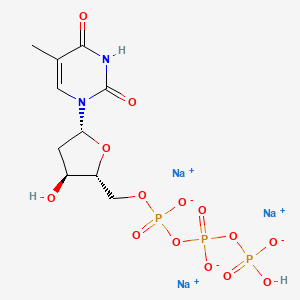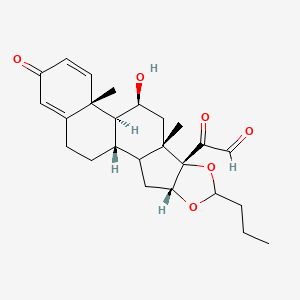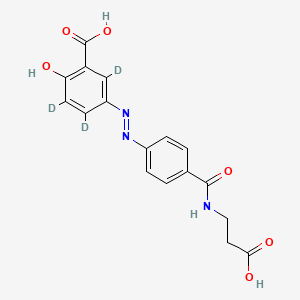
异麦芽糖
描述
麦芽糖醇(水合物),也称为异麦芽糖,是一种天然存在的二糖类碳水化合物,来源于蔗糖。它由一个葡萄糖分子和一个果糖分子通过 α-1,6-糖苷键连接而成。麦芽糖醇以其低血糖指数而闻名,使其成为传统糖的更健康替代品。 它少量存在于蜂蜜和甘蔗提取物中 .
科学研究应用
麦芽糖醇在科学研究中有着广泛的应用:
作用机制
麦芽糖醇的主要作用机制是其在小肠中的缓慢消化和吸收。麦芽糖醇中的 α-1,6-糖苷键比蔗糖中的 α-1,2-糖苷键更能抵抗酶促水解。 这导致葡萄糖和果糖逐渐释放,从而导致血糖水平更低且更持续地上升 。 缓慢的吸收也有助于在体力活动期间促进脂肪氧化,提供持久的能量供应 .
与相似化合物的比较
相似化合物
麦芽糖: 由两个葡萄糖分子通过 α-1,4-糖苷键连接而成。在小肠中被麦芽糖酶水解。
乳糖: 由葡萄糖和半乳糖通过 β-1,4-糖苷键连接而成。在小肠中被乳糖酶水解。
麦芽糖醇的独特性
麦芽糖醇的独特性在于其 α-1,6-糖苷键,与其他二糖相比,其水解和吸收速率更慢。 这导致较低的血糖指数和更持续的能量释放 。 此外,麦芽糖醇是非致龋性的,这意味着它不会像蔗糖那样导致牙齿腐烂 .
生化分析
Biochemical Properties
Isomaltulose plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It is hydrolyzed by the enzyme sucrase-isomaltase complex in the small intestine, resulting in the release of glucose and fructose. This enzymatic interaction is crucial for the slow and steady release of glucose into the bloodstream, which helps maintain stable blood sugar levels. Additionally, isomaltulose interacts with various proteins and biomolecules involved in energy metabolism, contributing to its prolonged energy release properties .
Cellular Effects
Isomaltulose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have a lower impact on insulin secretion compared to sucrose, which helps in maintaining insulin sensitivity. Isomaltulose also affects the expression of genes involved in glucose and lipid metabolism, promoting a balanced energy supply. Furthermore, it has been observed to modulate cell signaling pathways related to energy homeostasis, thereby supporting overall cellular function .
Molecular Mechanism
At the molecular level, isomaltulose exerts its effects through specific binding interactions with enzymes and transporters. The sucrase-isomaltase complex catalyzes the hydrolysis of isomaltulose, leading to the release of glucose and fructose. This process involves the rearrangement of the glycosidic bond between glucose and fructose, resulting in a slower release of monosaccharides. Additionally, isomaltulose influences enzyme activity and gene expression, contributing to its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isomaltulose have been studied over various time periods. Isomaltulose is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that isomaltulose maintains its beneficial effects on blood glucose levels and energy metabolism over extended periods. In vitro and in vivo studies have demonstrated that isomaltulose supports sustained energy release and stable blood sugar levels without causing significant degradation or loss of function .
Dosage Effects in Animal Models
The effects of isomaltulose vary with different dosages in animal models. Studies have shown that moderate doses of isomaltulose improve metabolic health and support weight management. High doses may lead to adverse effects such as gastrointestinal discomfort. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired metabolic benefits without causing toxicity .
Metabolic Pathways
Isomaltulose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. It is hydrolyzed by the sucrase-isomaltase complex into glucose and fructose, which are then utilized in glycolysis and the tricarboxylic acid cycle for energy production. Isomaltulose also interacts with enzymes and cofactors involved in glucose and lipid metabolism, influencing metabolic flux and metabolite levels. This interaction supports its role as a functional sweetener with prolonged energy release properties .
Transport and Distribution
Within cells and tissues, isomaltulose is transported and distributed through specific transporters and binding proteins. It is absorbed in the small intestine and transported into the bloodstream, where it is taken up by cells for energy production. Isomaltulose’s slow digestion and absorption contribute to its prolonged energy release and stable blood sugar levels. Additionally, its interaction with transporters and binding proteins influences its localization and accumulation within tissues .
Subcellular Localization
Isomaltulose’s subcellular localization is primarily within the cytoplasm, where it undergoes hydrolysis by the sucrase-isomaltase complex. This localization is crucial for its metabolic effects, as it ensures the slow and steady release of glucose and fructose. Isomaltulose does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through enzymatic interactions within the cytoplasm .
准备方法
合成路线和反应条件
麦芽糖醇是通过酶促重排过程从蔗糖合成而来。 蔗糖异构酶催化蔗糖中 α-1,2-糖苷键转化为麦芽糖醇中 α-1,6-糖苷键 。此反应通常在温和条件下进行,酶在约 30-40°C 的温度和 5-7 的 pH 范围内有活性。
工业生产方法
在工业环境中,麦芽糖醇由甜菜蔗糖生产。该过程包括从甜菜中提取蔗糖,然后使用蔗糖异构酶进行酶促转化。 然后对所得麦芽糖醇进行纯化和结晶,以获得高纯度产品 .
化学反应分析
反应类型
麦芽糖醇会发生各种化学反应,包括水解和发酵。 在哺乳动物的肠道中,麦芽糖醇被异麦芽糖酶水解,释放葡萄糖和果糖 .
常用试剂和条件
水解: 麦芽糖醇在生理条件下(pH 6-7,37°C)被异麦芽糖酶水解。
主要生成物
水解: 葡萄糖和果糖。
发酵: 各种有机酸和气体,具体取决于所用菌株.
相似化合物的比较
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond. Hydrolyzed by maltase in the small intestine.
Lactose: Composed of glucose and galactose linked by a β-1,4-glycosidic bond. Hydrolyzed by lactase in the small intestine.
Uniqueness of Palatinose
Palatinose is unique due to its α-1,6-glycosidic bond, which provides a slower rate of hydrolysis and absorption compared to other disaccharides. This results in a lower glycemic index and a more sustained energy release . Additionally, palatinose is non-cariogenic, meaning it does not contribute to tooth decay, unlike sucrose .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58024-13-8 | |
| Record name | Isomaltulose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)

